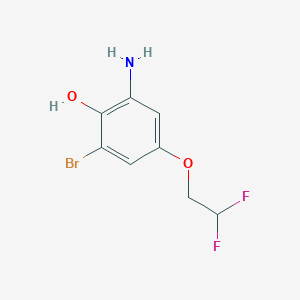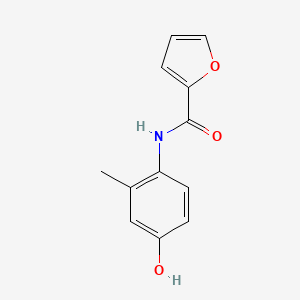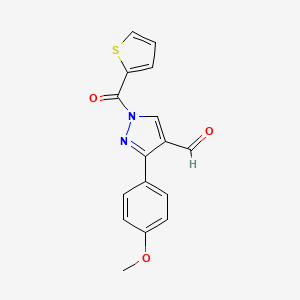
3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde is an organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a thienylcarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thienylcarbonyl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carboxylic Acid.
Reduction: 3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Possible use in the development of new materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and targets would vary based on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-N’-(2-thienylcarbonyl)thiourea
- N-(4-methoxyphenyl)-N-(2-thienylcarbonyl)benzenesulfonamide
- N-(4-methoxyphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide
Uniqueness
3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C16H12N2O3S |
|---|---|
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H12N2O3S/c1-21-13-6-4-11(5-7-13)15-12(10-19)9-18(17-15)16(20)14-3-2-8-22-14/h2-10H,1H3 |
Clé InChI |
MHUYQSIGDNSOSP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


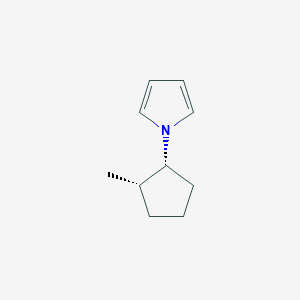
![Methyl 3-(3-cyanophenyl)-5-ethyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12861828.png)
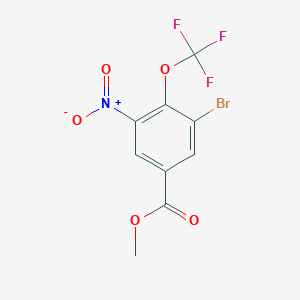
![(S)-7-(8-chloronaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl trifluoromethanesulfonate](/img/structure/B12861840.png)
![4-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B12861852.png)
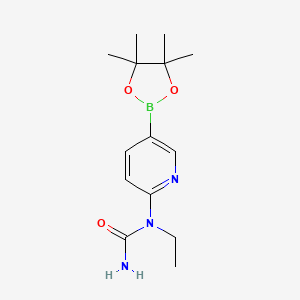
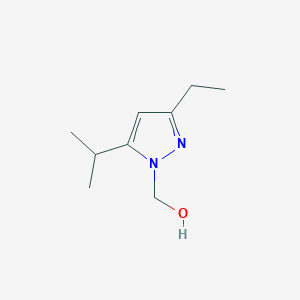
![2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12861869.png)
![7-(4-Ethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12861871.png)
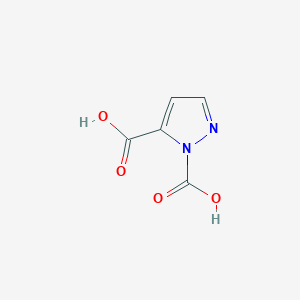
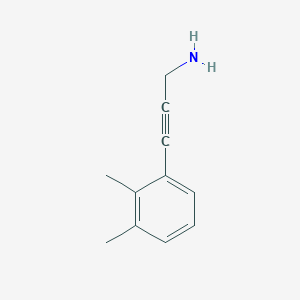
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B12861901.png)
